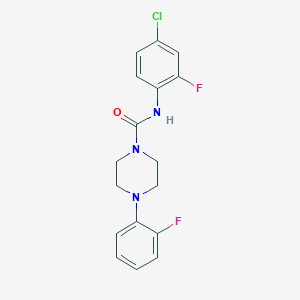
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
描述
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as BCT-1026, is a novel piperazine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies, indicating its potential use in the treatment of various diseases.
作用机制
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors involved in disease progression. For example, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by reducing the levels of amyloid beta (Aβ) plaques in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity, which allows for precise modulation of disease-related targets. Additionally, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown good bioavailability and pharmacokinetic properties in preclinical studies, indicating its potential use as a therapeutic agent. However, one limitation of using N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its relatively high cost and limited availability, which may restrict its use in large-scale studies.
未来方向
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide and its potential use in treating various diseases. Finally, more research is needed to explore the safety and efficacy of N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in human clinical trials.
科学研究应用
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In preclinical studies, N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3O/c18-12-5-6-15(14(20)11-12)21-17(24)23-9-7-22(8-10-23)16-4-2-1-3-13(16)19/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCSQLRTIDYJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



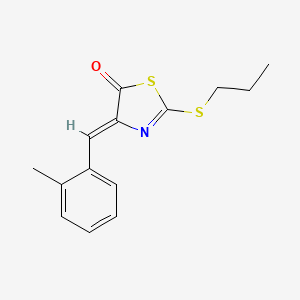
![1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4736905.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4736908.png)
![4-{[({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)acetyl]amino}benzoic acid](/img/structure/B4736913.png)
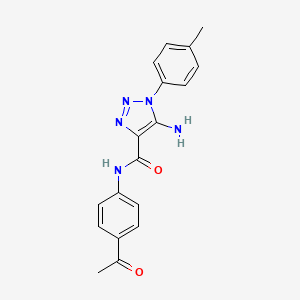
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4736923.png)
![4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
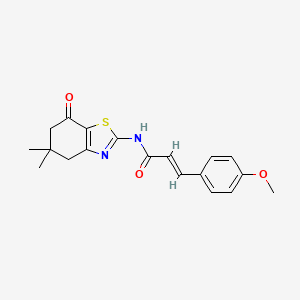
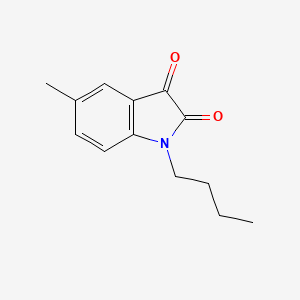
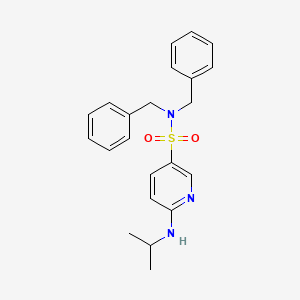
![3-ethyl 7-methyl 5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4736955.png)
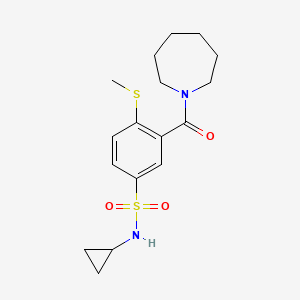
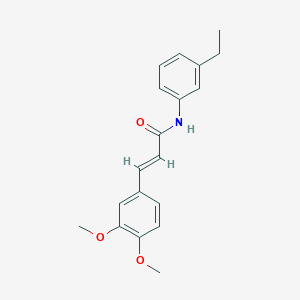
![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)